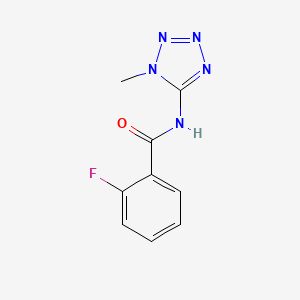

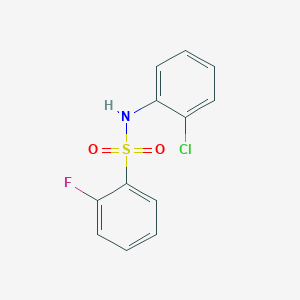

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a member of the tetrazole family of compounds, which have been shown to exhibit a range of biological activities.

Applications De Recherche Scientifique

Coordination Networks and NLO Properties

Research by Liao et al. (2013) focused on the synthesis of coordination networks using tetrazolate-yl acylamide tectons, including variants similar to the 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, to study their structural topologies and nonlinear optical (NLO) properties. The study demonstrates the impact of substituents on the formation of crystalline coordination networks with significant second harmonic generation efficiencies, highlighting the potential of such compounds in materials science (Jian-Zhen Liao et al., 2013).

Radiotracer Development for Clinical Imaging

Ohkubo et al. (2021) explored the automated radiosynthesis of 18F-labeled tracers for imaging hypoxia and tau pathology in clinical settings. Though not directly involving 2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide, this research underlines the broader application of fluorine-containing compounds in developing radiotracers for PET imaging, providing insights into the methodologies that could be applicable to similar compounds (Takayuki Ohkubo et al., 2021).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs, including their potential for PET imaging of the sigma-2 receptor status in solid tumors. Their work shows how fluorine substitution influences the pharmacokinetics and tumor-targeting capabilities of these compounds, suggesting avenues for cancer diagnostic advancements (Z. Tu et al., 2007).

Antimicrobial Activity of Fluorobenzamides

Desai et al. (2013) conducted a study on fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial activity. This research illustrates the role of fluorinated benzamides in developing new antimicrobial agents, highlighting the significance of the fluorine atom in enhancing antimicrobial effectiveness (N. Desai et al., 2013).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the rhodium-catalyzed synthesis of fluorinated heterocycles via C-H activation and coupling with 2,2-difluorovinyl tosylate. This research not only showcases the synthetic versatility of fluorinated compounds but also their potential applications in pharmaceutical and agrochemical industries, emphasizing the importance of catalyst choice and reaction conditions in the synthesis of complex fluorinated structures (Jia-Qiang Wu et al., 2017).

Propriétés

IUPAC Name |

2-fluoro-N-(1-methyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O/c1-15-9(12-13-14-15)11-8(16)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAKYOSTDSDPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(1-methyl-1H-tetrazol-5-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5565691.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)

![2-[(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5565720.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5565731.png)

![(2-{2-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5565734.png)

![2-chloro-N-{[(4'-chloro-4-biphenylyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5565758.png)

![2-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5565770.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B5565775.png)

![2-(pyridin-3-ylmethyl)-9-quinoxalin-2-yl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565776.png)